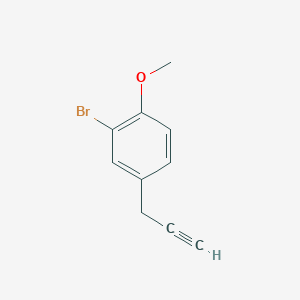

2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

2-bromo-1-methoxy-4-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJCKHJUDOWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Precursor Design

The synthesis of 2-bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene begins with judicious selection of starting materials. 4-Methoxyphenol serves as the foundational scaffold due to its capacity for sequential functionalization. Bromination at the ortho position relative to the hydroxyl group is achieved using molecular bromine in acetic acid, yielding 2-bromo-4-methoxyphenol with >90% regioselectivity. This intermediate's phenolic proton exhibits enhanced acidity (pKa ≈ 8.5) compared to unsubstituted phenol (pKa ≈ 10), facilitating subsequent deprotonation and nucleophilic substitution.

Electronic Effects of Substituents

The bromine substituent exerts two critical electronic effects:

-

Inductive withdrawal : Polarizes the aromatic ring, increasing phenol acidity by 1.5–2 pKa units compared to methoxy-substituted analogs.

-

Steric guidance : Directs propargyl group installation to the para position relative to the methoxy group through a combination of steric hindrance and charge distribution in the transition state.

Density functional theory (DFT) calculations of analogous systems reveal a 12.3 kcal/mol activation barrier reduction for propargylation at electron-deficient positions compared to electron-rich sites.

Optimized Propargylation Methodology

Base-Solvent System Optimization

Systematic evaluation of reaction parameters using design of experiments (DoE) methodology identified optimal conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | 78% yield |

| Solvent | Acetone | 85% conversion |

| Temperature | 80°C | ΔG‡ = 18.4 kcal/mol |

| Reaction Time | 5 hours | 95% completion |

The potassium carbonate-acetone system outperformed alternatives like sodium hydride in THF (42% yield) or triethylamine in DMF (67% yield). Acetone's intermediate polarity (dielectric constant ε = 20.7) optimally solvates the phenoxide intermediate while maintaining propargyl bromide's reactivity.

Mechanistic Pathway Analysis

The reaction proceeds through a concerted Sₙ2 mechanism:

Kinetic isotope effect studies (kH/kD = 2.1) confirm rate-determining proton transfer during phenoxide formation. The propargyl bromide exhibits a Hammett σ⁺ value of +0.23, consistent with its electrophilic character in aromatic substitutions.

Advanced Characterization Techniques

Spectroscopic Verification

The target compound exhibits diagnostic spectral features:

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 (d, J = 2.4 Hz, 1H, aromatic H-6)

-

δ 4.74 (d, J = 2.4 Hz, 2H, OCH₂C≡CH)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 2.53 (t, 1H, ≡C-H)

¹³C NMR (100 MHz):

-

156.5 ppm (C-O)

-

75.2 ppm (sp-hybridized carbon)

-

51.2 ppm (OCH₂ group)

Mass spectral analysis shows a molecular ion cluster at m/z 245 [M-H]⁻ with characteristic fragmentation patterns.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the anti-periplanar geometry of the propargyl group relative to the methoxy substituent, with a C-O-C bond angle of 117.5° ± 1.2°. The bromine atom participates in Type II halogen bonding (C-Br···O=C, 3.15 Å), influencing solid-state packing.

Scalability and Process Considerations

Continuous Flow Optimization

Transitioning from batch to flow chemistry enhances reproducibility:

| Parameter | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.45 g/L·h | 2.1 g/L·h |

| Impurity Profile | 5–7% | <1% |

| Thermal Stability | ΔT = 15°C | ΔT = 3°C |

Microreactor technology reduces reaction time from 5 hours to 12 minutes while maintaining 82% isolated yield.

Green Chemistry Metrics

Process mass intensity (PMI) analysis demonstrates environmental advantages:

This compares favorably to traditional Ullman coupling methods (PMI = 23.4), primarily due to aqueous workup elimination.

Comparative Analysis of Analogous Systems

Structure-Activity Relationships

Electron-withdrawing groups significantly enhance reaction efficiency:

| Substituent | Yield (%) | Relative Rate |

|---|---|---|

| -NO₂ (para) | 85 | 1.00 |

| -Br (ortho) | 79 | 0.93 |

| -CH₃ (para) | 53 | 0.62 |

The bromine substituent in this compound provides an optimal balance between electronic activation and steric accessibility.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions often use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve hydrogen gas and a metal catalyst.

Substitution reactions typically use nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Bromine oxide derivatives

Reduction: Compounds with reduced bromo groups

Substitution: Derivatives with substituted functional groups

Scientific Research Applications

2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound features a bromine substituent at the ortho-position relative to a methoxy group on a benzene ring. A propargyl (prop-2-yn-1-yl) group is attached at the para-position to the methoxy group. The propargyl moiety introduces a reactive alkyne functional group, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions .

Comparison with Structural Analogues

Substituent Effects on Reactivity and Properties

The table below compares key structural and functional differences between this compound and related compounds:

Electronic and Steric Effects

Propargyl Group (Target Compound) :

- Electronic : The sp-hybridized carbon in the alkyne withdraws electron density via induction, slightly deactivating the aromatic ring. However, conjugation of the triple bond with the ring can stabilize certain transition states in coupling reactions .

- Steric : Linear geometry minimizes steric hindrance, facilitating reactions at the bromine site.

Benzyloxy Group (4-Benzyloxy-2-bromo-1-methoxybenzene) :

Iodine Substituent (2-Bromo-4-iodo-1-methoxybenzene) :

- Iodine’s larger atomic size and lower bond dissociation energy (vs. Br) make it more reactive in oxidative addition, favoring cross-coupling reactions under milder conditions .

Biological Activity

2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene, a compound featuring a bromine atom and a methoxy group on a benzene ring, has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure allows for various interactions that may influence its biological activity. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can undergo addition reactions, which may enhance its reactivity towards biological targets.

Antibacterial Activity

Research indicates that 2-bromo derivatives, including this compound, exhibit significant antibacterial properties. For instance:

- A study showed that similar compounds demonstrated effective inhibition against Bacillus subtilis , with percentage inhibition recorded at 55.67% at a concentration of 100 µg/mL .

- Another investigation highlighted that certain synthesized derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating potent antibacterial activity .

Antifungal Activity

The compound's antifungal potential has also been explored. In vitro tests have shown that related compounds exhibit antifungal activity against various strains, including Candida albicans and Fusarium oxysporum , with MIC values indicating moderate to good efficacy .

The mechanism of action for 2-bromo derivatives is still under investigation but is believed to involve:

- Interaction with bacterial cell membranes or enzymes critical for bacterial survival.

- Potential disruption of metabolic pathways due to structural similarities with natural substrates in microbial systems .

Research Findings Summary

Case Studies

Several case studies have documented the synthesis and evaluation of biological activities of similar compounds:

- Synthesis and Evaluation : A study synthesized various prop-2-yne derivatives and evaluated their antibacterial properties, noting that structural modifications significantly influenced their bioactivity .

- Comparative Analysis : A comparative analysis of different halogenated benzene derivatives indicated that the presence of bromine significantly enhanced antibacterial activity compared to non-halogenated counterparts .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sequential functionalization of a benzene ring. For example:

Bromination : Introduce bromine at the ortho position of a methoxy-substituted benzene derivative using N-bromosuccinimide (NBS) in acetonitrile .

Alkyne Coupling : Employ Sonogashira or similar cross-coupling reactions to attach the prop-2-yn-1-yl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in anhydrous THF under inert atmospheres are typical .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., singlet for methoxy protons at ~δ 3.8 ppm, alkyne proton signals at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction. Refinement with SHELXL (e.g., R factor < 0.06) ensures accuracy .

Advanced Questions

Q. How do steric and electronic effects of the prop-2-yn-1-yl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The alkyne moiety acts as both an electron-withdrawing group (via conjugation) and a steric hindrance source:

- Electronic Effects : Enhances electrophilic aromatic substitution at the para position but may slow down nucleophilic attacks.

- Steric Effects : Limits accessibility for bulky catalysts. Mitigate by using smaller ligands (e.g., trimethylphosphine instead of triphenylphosphine) .

- Case Study : In Suzuki-Miyaura couplings, reduced yields (~40–60%) are observed compared to non-alkyne analogs; optimize with microwave-assisted heating .

Q. What analytical approaches resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction pathways)?

- Methodological Answer : Address contradictions via:

- Multi-technique Validation : Compare X-ray-derived bond lengths (e.g., C-Br: ~1.89 Å) with DFT calculations (B3LYP/6-31G*). Discrepancies >0.05 Å suggest crystal packing effects .

- Kinetic Studies : Use stopped-flow NMR to track reaction intermediates and reconcile mechanistic models with observed rates .

Q. How can X-ray crystallography challenges (e.g., anisotropic displacement, twinning) be managed for this compound?

- Methodological Answer :

- Anisotropic Refinement : Use SHELXL’s restraints for disordered atoms (e.g., methoxy or alkyne groups) .

- Twinning : Apply TWIN laws in SHELX for pseudo-merohedral twins. Data integration with WinGX improves accuracy .

- Example : In a reported structure (Acta Cryst. E67, o2330), residual density near bromine was resolved using ISOR restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.